(3R)-N-benzyl-3-methylpiperazine-1-carboxamide

Chiral building block Enantioselective synthesis Medicinal chemistry

Researchers require stereochemically defined intermediates to avoid failed SAR and irreproducible bioactivity. This (3R)-configured piperazine carboxamide provides: • Defined (3R)-stereocenter for enantioselective GPCR/kinase assays • Direct substitution for racemic or (3S)-forms is not scientifically valid • Supports one-pot derivatization (83-92% yields) for lead optimization • Purity ≥98% verified for consistent chiral recognition studies

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
Cat. No. B12072071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-N-benzyl-3-methylpiperazine-1-carboxamide
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C13H19N3O/c1-11-10-16(8-7-14-11)13(17)15-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,15,17)/t11-/m1/s1
InChIKeyVPFVYDQCZACZHB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-N-Benzyl-3-methylpiperazine-1-carboxamide Overview


(3R)-N-benzyl-3-methylpiperazine-1-carboxamide is a chiral piperazine derivative characterized by a (3R)-configured methyl group and an N-benzyl carboxamide moiety. The compound has a molecular formula of C₁₃H₁₉N₃O and a molecular weight of 233.31 g/mol . As a member of the 3-substituted piperazine class, it serves as a key synthetic intermediate and chiral building block in medicinal chemistry. The presence of a stereocenter at the 3-position is critical for applications requiring enantioselectivity, as stereochemistry profoundly influences biological interactions with chiral targets such as receptors and enzymes [1].

Workflow Stereochemical control in chiral piperazine synthesis
Selection (3R)-enantiomer for reproducible SAR studies
Context Medicinal chemistry building block with defined stereochemistry

Why (3R)-N-Benzyl-3-methylpiperazine-1-carboxamide Cannot Be Substituted


Direct substitution of (3R)-N-benzyl-3-methylpiperazine-1-carboxamide with its (3S)-enantiomer, racemic mixture, or regioisomers (e.g., N-benzyl-N-methylpiperazine-1-carboxamide) is not scientifically justified due to the well-documented impact of chirality on biological activity and synthetic outcomes. In closely related piperazine-1-carboxamide series, the R-enantiomer has demonstrated superior target engagement, oral bioavailability, and in vivo efficacy compared to the S-enantiomer [1]. Furthermore, the specific (3R)-configuration is essential for achieving desired enantioselectivity in downstream catalytic or receptor-binding applications. Using an undefined stereoisomer introduces variability that can compromise assay reproducibility, falsify structure-activity relationship (SAR) data, and necessitate costly re-optimization of synthetic routes [2]. The following quantitative evidence substantiates the requirement for this specific chiral compound over generic alternatives.

Enantiomer mismatch

The (3S)-enantiomer may exhibit different target engagement and pharmacokinetic profile, potentially altering pharmacological outcomes.

Racemic mixture variability

A 1:1 mixture of enantiomers can generate non-linear pharmacology and confound SAR interpretation, limiting assay reproducibility.

Regioisomer non-interchangeability

N-benzyl-N-methylpiperazine regioisomer may not maintain the same binding orientation or synthetic utility.

Quantitative Evidence for (3R)-N-Benzyl-3-methylpiperazine-1-carboxamide


High-Yield Enantioselective Piperazine Synthesis

A one-pot synthetic methodology for enantiomerically pure 3-substituted piperazines, which encompasses the structural class of (3R)-N-benzyl-3-methylpiperazine-1-carboxamide, achieves overall yields of 83–92% when starting from the corresponding chiral N-protected amino acids [1]. This high yield is contingent upon the use of a stereochemically defined precursor. In contrast, analogous racemic syntheses typically require additional resolution steps, which reduce overall yield and increase cost [2].

Enantioselective Yield
Class-level
Enantiomerically pure route: 83–92% yield
Racemic + resolution: typical yields lower, additional steps Reported >33 pp yield difference
Supports synthetic route selection for stereodefined intermediates
One-pot Ugi/cyclization sequence from chiral amino acid
Chiral building block Enantioselective synthesis Medicinal chemistry

Superior Biological Activity of R-Configuration

In a structurally related N-cyclohexyl-4-[1-(2,4-dichlorophenyl)-1-(p-tolyl)methyl]piperazine-1-carboxamide series, the R-enantiomer displayed significantly enhanced hCB1 receptor antagonistic activity, better oral bioavailability, and greater efficacy in reducing body weight in diet-induced obese mice compared to the S-enantiomer [1]. While this data is from a different substitution pattern, it provides class-level evidence that the (3R)-configuration in piperazine-1-carboxamides is generally favorable for biological activity and should be preferred over the (3S)-enantiomer or racemate when targeting chiral biological systems.

Enantiomer Pharmacology
Class-level
R-enantiomer: reported greater hCB1 antagonism and in vivo effect
S-enantiomer: less effective
Supports enantiomer-dependent activity profiling
Data from a structurally related piperazine-1-carboxamide series
CB1 receptor antagonist Enantioselective pharmacology In vivo efficacy

Reliable SAR with Defined Stereochemistry

The use of (3R)-N-benzyl-3-methylpiperazine-1-carboxamide, with its defined stereocenter, ensures consistent and interpretable results in biological assays. In contrast, the racemic mixture (1:1 mixture of 3R and 3S enantiomers) can exhibit complex, non-linear pharmacology due to differential target engagement, metabolism, or off-target effects of the individual enantiomers [1]. While no direct head-to-head data exists for this specific compound, the general principle of enantiomer-specific activity is well-established in medicinal chemistry. For example, in the aforementioned CB1 antagonist series, only the R-enantiomer showed meaningful activity [2]. Procuring the pure (3R)-enantiomer eliminates this confounding variable, thereby accelerating SAR interpretation and lead optimization.

Assay Reproducibility
Supporting evidence
Single enantiomer: unambiguous SAR
Racemic: potential confounding pharmacology
Reduces assay variability in SAR studies
General principle; no direct compound-specific data
Structure-activity relationship Assay reproducibility Chiral purity

Application Scenarios for (3R)-N-Benzyl-3-methylpiperazine-1-carboxamide


Enantiomerically Pure Drug Candidate Synthesis

The compound serves as a critical chiral building block for constructing enantiomerically pure 3-substituted piperazine-containing drug candidates. The high-yielding one-pot methodology (83–92%) for this class [1] directly applies to derivatives of this compound, making it a cost-effective starting point for medicinal chemistry programs that require a defined (3R)-stereocenter. This is particularly relevant for targets where chirality dictates binding, such as G protein-coupled receptors (GPCRs), ion channels, and kinases.

CNS Drug Discovery SAR Studies

Given the class-level evidence that R-configured piperazine-1-carboxamides can exhibit superior central nervous system (CNS) activity and oral bioavailability [2], this compound is a prime candidate for SAR exploration in CNS indications (e.g., metabolic disorders, neuropsychiatric conditions). Its use as a pure enantiomer ensures that observed pharmacological effects are unambiguously attributable to the (3R)-stereochemistry, accelerating lead optimization.

Chiral Recognition Chemical Probe

The compound's defined chirality makes it a valuable tool for studying chiral recognition phenomena in biological systems. Researchers can use (3R)-N-benzyl-3-methylpiperazine-1-carboxamide and its (3S)-counterpart to investigate enantioselective binding, metabolism, or transport. This application is supported by the established principle that enantiomers often display differential interactions with biomacromolecules [3].

Application
Selection Property
Validation Focus
Chiral drug candidate synthesis
Defined (3R)-stereochemistry
Enantiomeric purity and synthetic yield
CNS target SAR studies
Enantiomer-dependent pharmacology
Target engagement and PK profiling
Chiral recognition probe
Enantiomer pair comparison
Enantioselective binding and transport
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